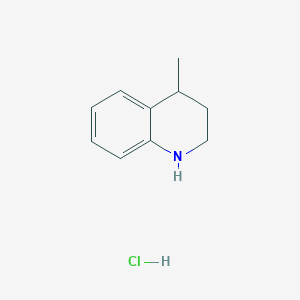

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYSGVSZLNBMRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC2=CC=CC=C12.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655377 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74459-19-1 | |

| Record name | 4-Methyl-1,2,3,4-tetrahydroquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 4-Methyl-1,2,3,4-tetrahydroquinoline serves as a crucial building block for the synthesis of various pharmaceutical agents. This guide provides a comprehensive overview of the synthesis and detailed characterization of its hydrochloride salt, offering insights grounded in established chemical principles and validated analytical techniques. As a Senior Application Scientist, the aim is to not only provide protocols but to elucidate the rationale behind the experimental choices, ensuring a deeper understanding for researchers navigating this chemical space.

Strategic Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline

The construction of the 4-methyl-1,2,3,4-tetrahydroquinoline ring system can be approached through several synthetic strategies. The most common and efficient methods involve the cyclization of an appropriately substituted aniline derivative. A prominent and effective method is a variation of the Skraup synthesis or a reductive cyclization approach.

A widely adopted strategy involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, followed by cyclization and reduction. For the synthesis of the target molecule, a plausible and efficient route is the reaction of aniline with crotonaldehyde to form an enamine intermediate, which then undergoes an intramolecular electrophilic substitution followed by reduction.

Recommended Synthetic Protocol: Reductive Cyclization

This protocol outlines a two-step process: the initial condensation of aniline with crotonaldehyde to form 4-methyl-1,2-dihydroquinoline, followed by its reduction to 4-methyl-1,2,3,4-tetrahydroquinoline. The final step is the formation of the hydrochloride salt.

Step 1: Synthesis of 4-Methyl-1,2-dihydroquinoline

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of aniline (1.0 eq) and concentrated hydrochloric acid (catalytic amount) in a suitable solvent like ethanol is prepared.

-

Crotonaldehyde (1.1 eq) is added dropwise to the stirred solution at room temperature. An exothermic reaction is often observed.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-methyl-1,2-dihydroquinoline, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Reduction to 4-Methyl-1,2,3,4-tetrahydroquinoline

-

The crude 4-methyl-1,2-dihydroquinoline from the previous step is dissolved in a suitable solvent such as methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), is added portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours. Alternatively, catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reduction.[1]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction is quenched by the careful addition of water.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 4-methyl-1,2,3,4-tetrahydroquinoline as an oil. Purification can be achieved by vacuum distillation or column chromatography.

Step 3: Formation of the Hydrochloride Salt

-

The purified 4-methyl-1,2,3,4-tetrahydroquinoline is dissolved in a minimal amount of a dry solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold, dry solvent, and dried under vacuum to afford 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride as a stable, crystalline solid.[2]

Mechanistic Insights

The synthesis hinges on the principles of enamine chemistry and intramolecular electrophilic aromatic substitution. The initial reaction between aniline and crotonaldehyde forms an enamine. The acidic conditions catalyze the cyclization where the electron-rich aromatic ring of the aniline attacks the electrophilic carbon of the protonated enamine, leading to the formation of the dihydroquinoline ring. The subsequent reduction of the endocyclic double bond is a standard procedure to yield the saturated tetrahydroquinoline ring.

Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties

A summary of the expected physical properties is presented below.

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol [2] |

| Melting Point | Varies depending on purity, typically reported in ranges. |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. |

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of the molecule by providing information about the chemical environment of the hydrogen atoms. The expected chemical shifts (δ) in ppm for this compound in a solvent like DMSO-d₆ are as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.2 | Multiplet | 4H |

| NH₂⁺ Proton | ~9.5 (broad) | Singlet | 2H |

| C4-H | ~3.0 | Multiplet | 1H |

| C2-H₂ | ~3.3 | Multiplet | 2H |

| C3-H₂ | 1.6 - 2.0 | Multiplet | 2H |

| C4-CH₃ | ~1.2 | Doublet | 3H |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The expected chemical shifts for the carbon atoms are:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Aromatic Carbons | 115 - 145 |

| C4 | ~30 |

| C2 | ~42 |

| C3 | ~28 |

| C4-CH₃ | ~22 |

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for this compound include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch (amine salt) | 3200 - 2800 (broad) | Strong, broad absorption due to the ammonium salt. |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to weak absorptions. |

| C-H Stretch (aliphatic) | 3000 - 2850 | Medium to strong absorptions. |

| C=C Stretch (aromatic) | 1600 - 1450 | Multiple medium to strong absorptions. |

| N-H Bend (amine salt) | ~1600 | Medium absorption. |

| C-N Stretch | 1350 - 1000 | Medium absorption. |

Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 4-Methyl-1,2,3,4-tetrahydroquinoline, the free base will be observed. The expected molecular ion peak [M]⁺ would be at m/z = 147.22.[3] The fragmentation pattern can also provide structural information. A common fragmentation is the loss of the methyl group, resulting in a peak at m/z 132.[4]

Experimental Workflows and Logical Relationships

To visualize the overall process, the following diagrams illustrate the synthesis and characterization workflows.

References

The Tetrahydroquinoline Scaffold: A Privileged Framework in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis, Biological Activities, and Structure-Activity Relationships of Substituted Tetrahydroquinolines

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[1] This technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the multifaceted biological potential of substituted tetrahydroquinolines. We will delve into the primary therapeutic areas where THQs have shown immense promise: oncology, infectious diseases, and neurodegenerative disorders. This guide will explore the intricate mechanisms of action, dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. The content is structured to offer not just a recitation of facts, but a causal narrative that explains the "why" behind experimental design and interpretation, empowering researchers to rationally design the next generation of tetrahydroquinoline-based therapeutics.

The Synthetic Landscape: Crafting the Tetrahydroquinoline Core

The diverse biological activities of substituted tetrahydroquinolines are intrinsically linked to the ability to chemically modify the core structure at various positions. An understanding of the key synthetic methodologies is therefore crucial for any drug discovery program in this area. Several powerful reactions have been developed for the construction of the THQ framework, with the Povarov reaction, Friedländer annulation, and various domino reactions being among the most versatile and widely adopted.

The Povarov Reaction: A Three-Component Assembly

The Povarov reaction is a cornerstone in the synthesis of tetrahydroquinolines, typically involving a three-component condensation of an aniline, an aldehyde, and an electron-rich alkene.[2] This reaction, often catalyzed by Lewis or Brønsted acids, proceeds via a formal [4+2] cycloaddition of an in situ-generated imine with the alkene.[3] The power of the Povarov reaction lies in its convergent nature, allowing for the rapid assembly of complex THQs from simple, readily available starting materials.[4]

Mechanism of the Povarov Reaction:

The reaction is initiated by the acid-catalyzed formation of an N-aryl imine from the aniline and aldehyde. The alkene then acts as a dienophile, reacting with the protonated imine (the aza-diene) in a stepwise Mannich-type addition followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) to furnish the tetrahydroquinoline ring system.[5]

Caption: The Povarov reaction workflow for tetrahydroquinoline synthesis.

The Friedländer Annulation

The Friedländer synthesis is another classical and robust method for constructing the quinoline core, which can then be reduced to the corresponding tetrahydroquinoline. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] The reaction is typically catalyzed by acids or bases.[8] While traditionally used for quinoline synthesis, its utility extends to THQ synthesis through a subsequent reduction step.

Domino Reactions

Domino, or cascade, reactions have emerged as highly efficient strategies for the synthesis of complex molecules like tetrahydroquinolines in a single operation without the isolation of intermediates.[9] These reactions often involve a sequence of intramolecular events, such as reductions followed by cyclizations or nucleophilic aromatic substitution (SNAr)-terminated sequences, leading to the rapid construction of the THQ scaffold with high atom economy.[10]

Anticancer Activity: A Multifaceted Assault on Malignancy

Substituted tetrahydroquinolines have demonstrated remarkable potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[5][11] Their broad applicability stems from their ability to target multiple hallmarks of cancer.

Mechanism of Action

A primary mechanism by which tetrahydroquinolines exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Certain derivatives have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[12] For instance, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) was found to induce cell cycle arrest at the G2/M phase in lung cancer cells, leading to apoptosis.[12] Other studies have shown that novel tetrahydroquinoline derivatives can induce apoptosis in glioblastoma cells through the generation of reactive oxygen species (ROS) and subsequent activation of caspases 3 and 7.[1][13]

Caption: ROS-mediated intrinsic apoptosis pathway induced by THQs.

The microtubule network is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, motility, and intracellular transport. Several tetrahydroquinoline derivatives have been identified as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][14] These compounds often bind to the colchicine site on β-tubulin, preventing the assembly of microtubules.[15] For example, a series of N-aryl 1,2,3,4-tetrahydroquinolines exhibited potent cytotoxic activity in the low nanomolar range by inhibiting tubulin assembly.[15]

Structure-Activity Relationship (SAR)

The anticancer activity of tetrahydroquinolines is highly dependent on the nature and position of substituents on the heterocyclic ring system.

-

Substitution at N1: The substituent on the nitrogen atom is crucial for activity. N-aryl groups are often associated with potent tubulin polymerization inhibition.[15]

-

Substitution at C2 and C4: The presence of aryl groups at the C2 and C4 positions can significantly influence cytotoxicity. For instance, in a series of tetrahydroquinolinones, a 4-phenyl group was a common feature in active compounds.[12]

-

Substitution on the Benzenoid Ring: Electron-donating or withdrawing groups on the fused benzene ring can modulate the electronic properties and bioavailability of the molecule, thereby affecting its anticancer potency.

Quantitative Data on Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4a | A549 (Lung) | 5.2 | G2/M arrest, Apoptosis | [12] |

| 4a | HCT-116 (Colon) | 3.8 | G2/M arrest, Apoptosis | [12] |

| 4ag | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis | [13] |

| 4ag | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis | [13] |

| N-Aryl THQ (4a) | Multiple | 0.016 - 0.020 | Tubulin Polymerization Inhibition | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[2][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[17]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antimalarial Activities: Combating Infectious Diseases

The tetrahydroquinoline scaffold has also proven to be a valuable template for the development of novel agents to combat bacterial, fungal, and parasitic infections.

Antibacterial and Antifungal Activity

The antimicrobial mechanisms of tetrahydroquinolines are diverse. Some derivatives have been shown to inhibit essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[19] In fungi, certain N-alkylperhydroquinolines have been identified as inhibitors of ergosterol biosynthesis, specifically targeting the Δ8,7-isomerase enzyme, which is vital for fungal cell membrane integrity.[20]

For antibacterial quinolones, a fluorine atom at position 6 and a piperazine ring at position 7 are known to enhance the spectrum and potency of activity.[19] For antifungal N-alkylperhydroquinolines, the length of the N-alkyl chain is critical, with optimal activity often observed with C10 to C12 chains.[20]

Antimalarial Activity

Malaria remains a significant global health threat, and the emergence of drug-resistant parasite strains necessitates the discovery of new antimalarials. Tetrahydroquinolines have emerged as a promising class of compounds in this regard.

Novel mechanisms of action have been identified for antimalarial tetrahydroquinolines. One such target is the Plasmodium falciparum translation elongation factor 2 (PfeEF2), an essential protein for parasite protein synthesis.[21] Inhibition of PfeEF2 leads to a halt in parasite proliferation. Another identified target is protein farnesyltransferase (PFT), an enzyme involved in post-translational modification of proteins that are crucial for parasite survival.[4][22]

The SAR for antimalarial tetrahydroquinolines is complex. For PfeEF2 inhibitors, electron-donating groups at the 7-position of the THQ ring are tolerated, while electron-withdrawing groups are not.[21] Substitution at the 6-position generally leads to a loss of activity.[21] For PFT inhibitors, modifications that protect the zinc-binding N-methyl-imidazole moiety from metabolic dealkylation are key to improving in vivo efficacy.[20]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria or fungi.[3]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth, adjusted to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test tetrahydroquinoline compound in the broth.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Substituted tetrahydroquinolines have shown significant promise as neuroprotective agents, offering potential therapeutic avenues for debilitating conditions like Parkinson's and Alzheimer's diseases.

Mechanism of Action

Excessive glutamate activity can lead to neuronal cell death, a process known as excitotoxicity. Certain tetrahydroisoquinolines, structurally related to THQs, have been shown to offer neuroprotection by antagonizing the NMDA receptor, a key player in glutamate signaling.[6] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) prevents glutamate-induced cell death by inhibiting NMDA receptor-mediated calcium influx.[6]

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many tetrahydroquinoline derivatives possess potent antioxidant and free-radical scavenging properties.[23] 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to exert neuroprotective effects in an experimental model of Parkinson's disease by enhancing the endogenous antioxidant system, including the upregulation of Nrf2 and Foxo1 transcription factors.[24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 6. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 9. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. Friedlaender Synthesis [organic-chemistry.org]

- 14. beilstein-journals.org [beilstein-journals.org]

- 15. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Re… [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Bischler-Napieralski Reaction [organic-chemistry.org]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Antifungal Evaluation of Novel N-Alkyl Tetra- and Perhydroquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2D Chemometrics analyses of tetrahydroquinoline and ethylenediamine derivatives with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Historical and Technical Guide to the Discovery of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context surrounding the discovery of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a molecule that belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry. Rather than a singular moment of discovery, the emergence of this compound is intrinsically linked to the foundational advancements in synthetic organic chemistry and the burgeoning field of catalytic hydrogenation in the late 19th and early 20th centuries. This paper will trace the scientific lineage from the initial synthesis of the quinoline core to the development of reduction methodologies that enabled the creation of its saturated analogue, and the subsequent preparation of its hydrochloride salt. We will explore the key chemical principles, experimental rationales, and the technological landscape that defined the era of its discovery.

The Precursor's Debut: Synthesis of 4-Methylquinoline (Lepidine)

The story of 4-Methyl-1,2,3,4-tetrahydroquinoline begins with its aromatic precursor, 4-methylquinoline, commonly known as lepidine. The synthesis of the quinoline ring system itself was a landmark achievement in heterocyclic chemistry. The most significant and historically relevant method for the preparation of lepidine is the Doebner-von Miller reaction , first described in 1881.[1][2] This acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound provided a versatile and relatively straightforward route to a wide array of quinoline derivatives.

The reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is named after the German chemists Oscar Döbner and Wilhelm von Miller, and the Czech chemist Zdenko Hans Skraup.[1]

The Doebner-von Miller Reaction: A Mechanistic Perspective

The genius of the Doebner-von Miller reaction lies in its ability to construct the bicyclic quinoline framework from readily available starting materials. In the context of 4-methylquinoline synthesis, aniline is reacted with crotonaldehyde (an α,β-unsaturated aldehyde) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.

The mechanism, while debated, is generally understood to proceed through a series of key steps:

-

Michael Addition: The reaction initiates with a conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation yield the stable aromatic quinoline ring system.

Figure 1: Conceptual workflow of the Doebner-von Miller reaction for the synthesis of 4-methylquinoline (lepidine).

This reaction was a cornerstone of heterocyclic chemistry in the late 19th century, enabling the synthesis of a vast library of quinoline derivatives and laying the groundwork for the eventual discovery of their reduced counterparts.

The Dawn of Reduction: From Quinolines to Tetrahydroquinolines

With a reliable method for synthesizing 4-methylquinoline established, the next logical step for chemists of the era was to explore its reactivity, particularly the reduction of the aromatic system. The conversion of quinolines to their 1,2,3,4-tetrahydro derivatives represented a significant transformation, altering the electronic and steric properties of the molecule and opening new avenues for chemical and, eventually, biological exploration.

Two primary methodologies for this reduction were prevalent in the late 19th and early 20th centuries: chemical reduction and the nascent field of catalytic hydrogenation.

Chemical Reduction: The Power of Dissolving Metals

One of the earliest and most accessible methods for the reduction of aromatic rings was the use of dissolving metals, a technique pioneered by A.J. Birch. A common approach involved the use of sodium in a protic solvent like ethanol . This method, while effective, was often harsh and could lead to over-reduction or side reactions.

Experimental Protocol: A Representative Chemical Reduction

-

Step 1: 4-Methylquinoline (lepidine) is dissolved in absolute ethanol.

-

Step 2: Small pieces of metallic sodium are gradually added to the refluxing solution. The reaction is highly exothermic and requires careful control.

-

Step 3: The reaction proceeds until all the sodium has reacted.

-

Step 4: The reaction mixture is cooled, and water is added to quench any remaining sodium and to dissolve the sodium ethoxide formed.

-

Step 5: The product, 4-Methyl-1,2,3,4-tetrahydroquinoline, is then isolated by steam distillation or solvent extraction.

The causality behind this experimental choice lies in the generation of solvated electrons by the dissolution of sodium in ethanol. These electrons are powerful reducing agents capable of adding to the electron-deficient pyridine ring of the quinoline nucleus, followed by protonation by the solvent.

Catalytic Hydrogenation: A Paradigm Shift

The turn of the 20th century witnessed the groundbreaking work of Paul Sabatier and others in the field of catalytic hydrogenation . This technique offered a milder, more efficient, and often more selective method for the reduction of unsaturated compounds compared to chemical methods. The use of platinum group metals, particularly platinum and palladium, as catalysts became increasingly common.[2]

The hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines is a classic example of the selective reduction of the more electron-deficient heterocyclic ring over the carbocyclic benzene ring.

Experimental Protocol: A Prototypical Catalytic Hydrogenation

-

Step 1: 4-Methylquinoline is dissolved in a suitable solvent, such as ethanol or acetic acid.

-

Step 2: A catalytic amount of a platinum or palladium catalyst (e.g., platinum(IV) oxide or palladium on carbon) is added to the solution.

-

Step 3: The mixture is subjected to an atmosphere of hydrogen gas, often at elevated pressure and temperature, in a specialized hydrogenation apparatus.

-

Step 4: The reaction is monitored by the uptake of hydrogen.

-

Step 5: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude 4-Methyl-1,2,3,4-tetrahydroquinoline.

Figure 2: Conceptual diagram of the catalytic hydrogenation of 4-methylquinoline to 4-Methyl-1,2,3,4-tetrahydroquinoline.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) was a critical aspect of these early experiments, as it could influence the rate, yield, and selectivity of the hydrogenation.

Isolation and Characterization: The Hydrochloride Salt

Once synthesized, the basic nature of the secondary amine in the tetrahydroquinoline ring allows for the straightforward formation of acid addition salts. The hydrochloride salt is a common choice for the isolation, purification, and handling of amine-containing compounds. The formation of the hydrochloride salt often results in a crystalline solid that is more stable and easier to handle than the free base, which is typically an oil.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Step 1: The crude 4-Methyl-1,2,3,4-tetrahydroquinoline is dissolved in a suitable organic solvent, such as diethyl ether or ethanol.

-

Step 2: A solution of hydrogen chloride in the same or a compatible solvent (e.g., ethereal HCl or ethanolic HCl) is added dropwise to the solution of the amine.

-

Step 3: The hydrochloride salt, being insoluble in the nonpolar solvent, precipitates out of the solution.

-

Step 4: The solid is collected by filtration, washed with a small amount of cold solvent, and dried to yield pure this compound.

Early Characterization Techniques

In the era of the discovery of this compound, the tools available for structural elucidation were limited compared to modern spectroscopic techniques. Characterization would have relied on a combination of physical and chemical methods:

-

Melting Point Determination: A sharp and reproducible melting point of the crystalline hydrochloride salt would have been a key indicator of its purity.

-

Elemental Analysis: Combustion analysis to determine the empirical formula (C₁₀H₁₄ClN) would have been crucial for confirming the elemental composition.

-

Chemical Tests: Qualitative tests for the presence of a secondary amine and the absence of the aromatic quinoline ring would have been employed.

-

UV-Visible Spectroscopy: By the early to mid-20th century, UV-visible spectroscopy was becoming a valuable tool.[3] The disappearance of the characteristic UV absorption bands of the aromatic quinoline system and the appearance of a spectrum more akin to an N-alkylaniline would have provided strong evidence for the reduction of the heterocyclic ring.

The Scientific and Therapeutic Context

The synthesis of this compound was not merely an academic exercise. The broader class of quinoline and tetrahydroquinoline derivatives was of growing interest for its potential biological activity. While specific early pharmacological studies on this particular compound are not extensively documented in readily available modern databases, the structural similarity to other known bioactive molecules would have likely spurred its synthesis and investigation. The exploration of simplified analogues of naturally occurring alkaloids was a common strategy in the early days of medicinal chemistry.

Conclusion

The discovery of this compound is a testament to the incremental and interconnected nature of scientific progress. It was not a singular event but rather the logical outcome of a series of foundational discoveries in organic synthesis. The development of the Doebner-von Miller reaction provided access to the necessary quinoline precursor, and the subsequent advent of powerful reduction techniques, particularly catalytic hydrogenation, enabled the transformation to the saturated tetrahydroquinoline core. The preparation of its hydrochloride salt was a practical step for purification and handling, in line with the standard chemical practices of the time. This historical journey underscores the importance of fundamental synthetic methodologies in paving the way for the exploration of novel chemical entities with potential applications in science and medicine.

References

- 1. Tetrahydroisoquinolines. Part 2. Synthesis of 4-substituted N-methyl-1,2,3,4-tetrahydroisoquinolines via regio- and stereo-selective elaboration of tricarbonyl(N-methyl-1,2,3,4-tetrahydroisoqumoline)chromium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. api.pageplace.de [api.pageplace.de]

- 3. Spectroscopy in the early 20th century: Progress toward a transformative method - American Chemical Society [acs.digitellinc.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals. Its rigid, three-dimensional structure and the presence of a basic nitrogen atom make it an ideal framework for interacting with biological targets. Substituted derivatives of tetrahydroquinoline are integral to the molecular architecture of various therapeutic agents, including antiarrhythmic drugs, schistosomicides, and antiviral antibiotics. Consequently, robust and well-characterized synthetic routes to novel tetrahydroquinoline analogs are of paramount importance in drug discovery and development.

This guide provides a detailed examination of the synthetic pathways to 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, a valuable building block for further chemical elaboration. We will explore the underlying chemical principles, provide step-by-step protocols, and present expected characterization data to ensure a self-validating and reproducible synthetic process.

Synthetic Strategy: Catalytic Hydrogenation of 4-Methylquinoline

The most direct and widely employed method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursor. This approach is favored for its high efficiency, atom economy, and generally clean reaction profiles.

The Rationale Behind Catalytic Hydrogenation

The catalytic hydrogenation of quinolines proceeds via the addition of hydrogen across the double bonds of the heterocyclic ring system in the presence of a metal catalyst. The reaction typically initiates on the more electron-deficient pyridine ring, leading to the selective formation of the 1,2,3,4-tetrahydroquinoline derivative. The choice of catalyst and reaction conditions can significantly influence the rate and selectivity of the hydrogenation.

Catalyst Selection:

-

Palladium on Carbon (Pd/C): This is a versatile and commonly used catalyst for the hydrogenation of a wide range of functional groups, including the reduction of quinolines. It offers a good balance of reactivity and selectivity and is relatively cost-effective.

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): Often used in acidic media, Adams' catalyst is highly effective for the hydrogenation of aromatic systems. It can be particularly useful when the substrate is resistant to reduction under other conditions.

The selection of the catalyst is a critical parameter. For the hydrogenation of 4-methylquinoline, both Pd/C and PtO₂ are viable options. The choice may depend on the desired reaction time, pressure, and the specific equipment available in the laboratory.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline and its subsequent conversion to the hydrochloride salt.

Part 1: Synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline (Free Base)

This protocol describes the catalytic hydrogenation of 4-methylquinoline using 10% Palladium on carbon.

Materials and Equipment:

-

4-Methylquinoline

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (absolute)

-

Diatomaceous earth (e.g., Celite®)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Round-bottom flasks

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a suitable high-pressure reaction vessel, dissolve 4-methylquinoline (1 equivalent) in absolute ethanol to a concentration of approximately 0.5 M.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can typically be in the range of 5-10 mol% relative to the substrate.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times to remove any air. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by periodically taking aliquots from the reaction mixture. The reaction is typically complete within 24 hours.

-

Catalyst Removal: Upon completion of the reaction, carefully vent the hydrogen gas from the reaction vessel. Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is the crude 4-Methyl-1,2,3,4-tetrahydroquinoline.

-

Purification (Optional): The crude product is often of sufficient purity for the next step. If further purification is required, it can be achieved by vacuum distillation or column chromatography on silica gel.

Part 2: Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials and Equipment:

-

4-Methyl-1,2,3,4-tetrahydroquinoline (from Part 1)

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Diethyl ether or Isopropanol (anhydrous)

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel and filter paper)

-

Drying oven or vacuum desiccator

Protocol:

-

Dissolution: Dissolve the crude or purified 4-Methyl-1,2,3,4-tetrahydroquinoline in a minimal amount of a suitable solvent such as anhydrous diethyl ether or isopropanol.

-

Acidification: Cool the solution in an ice bath. While stirring, slowly add a solution of hydrochloric acid (e.g., 2 M HCl in diethyl ether or a slight excess of concentrated HCl) dropwise. The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Continue stirring in the ice bath for approximately 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the resulting white solid under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) to obtain the final this compound.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by a combination of physical and spectroscopic methods.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Melting Point | Not consistently reported; experimental determination is recommended. |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (in the range of δ 7.0-7.5 ppm), the benzylic proton at C4 (a multiplet around δ 3.0-3.5 ppm), the methylene protons at C2 and C3 (multiplets between δ 1.5-2.5 ppm), and the methyl group at C4 (a doublet around δ 1.2-1.4 ppm). The NH proton will likely appear as a broad singlet at a downfield shift.

-

¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum should exhibit signals for the aromatic carbons (in the range of δ 115-145 ppm), the benzylic carbon at C4 (around δ 30-35 ppm), the methylene carbons at C2 and C3 (in the range of δ 20-30 ppm), and the methyl carbon (around δ 20-25 ppm).

-

IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Visualizing the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

experimental protocol for using 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in organic synthesis

An Application Guide for the Synthetic Utility of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif ubiquitously found in a wide array of natural products and pharmacologically active molecules.[1][2] Its rigid, bicyclic framework serves as a versatile building block in medicinal chemistry and drug discovery. This document provides a detailed guide for researchers on the practical application of this compound, a key derivative, in organic synthesis. We will explore its chemical properties, safety protocols, and a detailed, field-proven protocol for its use in N-alkylation reactions, a fundamental transformation for scaffold modification in the development of novel therapeutic agents.

Introduction to the Tetrahydroquinoline Scaffold

Tetrahydroquinoline derivatives are cornerstone structures in pharmaceutical development, exhibiting a broad spectrum of biological activities including anti-cancer, anti-diabetic, anti-parasitic, and anti-inflammatory properties.[2] The inherent structural features of this scaffold allow for three-dimensional diversity, making it an ideal starting point for library synthesis in drug discovery programs. 4-Methyl-1,2,3,4-tetrahydroquinoline, provided as its hydrochloride salt for enhanced stability and handling, offers a reactive secondary amine and a modifiable aromatic ring, presenting multiple avenues for synthetic elaboration.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties and hazards is paramount for safe and effective experimentation.

| Property | Value | Reference |

| IUPAC Name | 4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride | |

| CAS Number | 19343-78-3 | [3] |

| Molecular Formula | C₁₀H₁₃N · HCl | [3] |

| Formula Weight | 183.68 g/mol | [4] |

| Appearance | Solid | |

| Purity | ≥97% | [3] |

| Solubility | Soluble in water, methanol | |

| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [5] |

| Signal Word | Warning | [5] |

Pre-Synthetic Considerations: Safety & Handling

Working with this compound requires adherence to standard laboratory safety protocols to mitigate risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin, eyes, and clothing. After handling, wash hands and any exposed skin thoroughly.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6][8] Keep it away from strong oxidizing agents and incompatible materials.[9]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[6][7]

Core Application: A Scaffold for N-Functionalization

The secondary amine of the tetrahydroquinoline ring is the most common site for synthetic modification. The hydrochloride salt form renders the amine unreactive by protonation. Therefore, the first step in most synthetic procedures is the in situ neutralization with a suitable base to liberate the free, nucleophilic secondary amine. This "free amine" is then readily available for a variety of transformations, including acylation, arylation, and, as we will detail below, alkylation.

Diagram: Liberation of the Reactive Amine

The following workflow illustrates the mandatory initial step before any N-functionalization reaction can proceed.

Caption: Initial deprotonation of the hydrochloride salt to yield the reactive free amine.

Detailed Protocol: N-Benzylation of 4-Methyl-1,2,3,4-tetrahydroquinoline

This protocol provides a representative example of an N-alkylation reaction, a fundamental step in diversifying the tetrahydroquinoline scaffold for structure-activity relationship (SAR) studies.

Objective

To synthesize 1-benzyl-4-methyl-1,2,3,4-tetrahydroquinoline via nucleophilic substitution, demonstrating the utility of the parent hydrochloride salt as a stable precursor.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Methyl-1,2,3,4-tetrahydroquinoline HCl | C₁₀H₁₄ClN | 183.68 | 500 mg | 2.72 | Starting Material |

| Benzyl Bromide | C₇H₇Br | 171.04 | 0.36 mL | 3.00 | Electrophile (1.1 eq) |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.95 mL | 6.80 | Base (2.5 eq) |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 20 mL | - | Anhydrous Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | - | For Extraction |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~30 mL | - | For Work-up |

| Brine | NaCl (aq) | 58.44 | ~20 mL | - | For Work-up |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |

Experimental Workflow

Caption: Step-by-step workflow for the N-alkylation protocol.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (500 mg, 2.72 mmol) and anhydrous acetonitrile (20 mL).

-

Liberation of Free Amine: Stir the suspension at room temperature. Add triethylamine (0.95 mL, 6.80 mmol, 2.5 eq) to the flask. The addition of the base is crucial to deprotonate the hydrochloride salt, forming the free secondary amine necessary for the reaction. Stir the mixture for 15 minutes at room temperature.

-

Addition of Electrophile: Slowly add benzyl bromide (0.36 mL, 3.00 mmol, 1.1 eq) to the reaction mixture using a syringe.

-

Reaction: Heat the reaction mixture to 60°C and allow it to stir. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in dichloromethane (DCM, 25 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) to remove any remaining acid and excess reagents, followed by brine (20 mL) to remove residual water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).

-

Combine the fractions containing the desired product and concentrate under reduced pressure to afford the pure 1-benzyl-4-methyl-1,2,3,4-tetrahydroquinoline.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Calculate the final yield.

-

Conclusion

This compound is a stable and valuable starting material for the synthesis of diverse molecular libraries. The straightforward N-alkylation protocol detailed here serves as a foundational method that can be adapted for a wide range of electrophiles, enabling extensive exploration of the chemical space around the tetrahydroquinoline core. The principles of amine liberation and subsequent functionalization are broadly applicable and central to leveraging this scaffold in modern drug discovery and organic synthesis.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. achemblock.com [achemblock.com]

- 4. 1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride | C10H14ClN | CID 9812950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Application of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of substituents onto this heterocyclic motif allows for the fine-tuning of its pharmacological properties, opening avenues for the development of novel therapeutic agents. This technical guide focuses on the applications of a specific derivative, 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, in medicinal chemistry. We will delve into its synthesis, explore its potential as a versatile building block for drug discovery, and provide detailed protocols for the evaluation of its biological activities, with a particular emphasis on its anticancer, antimicrobial, and neuroprotective potential.

The Significance of the 4-Methyl Substitution

The introduction of a methyl group at the 4-position of the tetrahydroquinoline ring can significantly influence the molecule's conformational flexibility, lipophilicity, and steric profile. These modifications can, in turn, impact its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic properties. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial characteristic for its use in biological assays and for potential formulation into pharmaceutical preparations.

Synthesis of this compound

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of an appropriate N-substituted aniline derivative. A common and effective method is the reductive cyclization of a corresponding unsaturated precursor, often achieved through catalytic hydrogenation. The final step involves the formation of the hydrochloride salt by treatment with hydrochloric acid.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline, followed by its conversion to the hydrochloride salt. This method is adapted from established procedures for the synthesis of substituted tetrahydroquinolines.[1][3]

Materials:

-

4-Methylquinoline

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Magnetic stirrer

-

Filter paper

-

Rotary evaporator

-

pH paper

Procedure:

-

Reduction of 4-Methylquinoline:

-

In a round-bottom flask, dissolve 4-methylquinoline (1 equivalent) in methanol.

-

Carefully add 10% palladium on carbon (typically 5-10 mol%).

-

Place the flask in a hydrogenation apparatus.

-

Evacuate the flask and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-Methyl-1,2,3,4-tetrahydroquinoline.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude 4-Methyl-1,2,3,4-tetrahydroquinoline in diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether (or a slight excess of concentrated hydrochloric acid) dropwise with stirring.

-

A precipitate of this compound will form.

-

Continue stirring for 30 minutes in the ice bath.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield this compound as a solid.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point of the hydrochloride salt can also be determined.

Applications in Medicinal Chemistry

The 4-Methyl-1,2,3,4-tetrahydroquinoline scaffold serves as a versatile starting point for the synthesis of a diverse range of compounds with potential therapeutic applications.

Anticancer Activity

The tetrahydroquinoline nucleus is a prominent feature in many anticancer agents.[4] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Mechanism of Action: While the specific mechanism of 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives can vary, a prominent target for this class of compounds is the NF-κB signaling pathway.[5] Dysregulation of the NF-κB pathway is a hallmark of many cancers, contributing to cell proliferation, angiogenesis, and metastasis. Inhibition of NF-κB can lead to the induction of apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by a 4-Methyl-1,2,3,4-tetrahydroquinoline derivative.

Quantitative Data: The anticancer activity of tetrahydroquinoline derivatives is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Pyrazolo quinoline derivative (15) | MCF-7 (Breast Cancer) | 15.16 | [4] |

| Pyrazolo quinoline derivative (15) | HepG-2 (Liver Cancer) | 18.74 | [4] |

| Tetrahydroquinoline derivative 18 | HeLa (Cervical Cancer) | 13.15 | [6] |

| Tetrahydroquinoline derivative 12 | PC3 (Prostate Cancer) | 31.37 | [6] |

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Antimicrobial Activity

Tetrahydroquinoline derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[9] The mechanism of their antimicrobial action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data: The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(2-butyl-6-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa | 0.003 | [9] |

| N-(2-butyl-6-nitro-1,2,3,4-tetrahydroquinolin-4-yl)formamide | P. aeruginosa | 0.025 | [9] |

| Tetrahydroquinoline derivative 6g | Dermatophytes | 32-65 | [10] |

Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[11]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound

-

Sterile saline

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh culture, prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound.

-

Perform a two-fold serial dilution of the compound in the broth medium in the wells of the 96-well plate.

-

-

Inoculation:

-

Add the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

-

Incubation:

-

Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Neuroprotective Effects

Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline scaffold have shown significant neuroprotective properties.[12] These effects are often attributed to a combination of mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, antioxidant activity, and modulation of glutamatergic neurotransmission. Given the structural similarity, it is plausible that 4-Methyl-1,2,3,4-tetrahydroquinoline derivatives may also exhibit neuroprotective effects through similar pathways.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the tetrahydroquinoline core allow for the creation of diverse chemical libraries for screening against a wide range of biological targets. The demonstrated anticancer, antimicrobial, and potential neuroprotective activities of related compounds highlight the significant potential of this molecule in medicinal chemistry. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of 4-Methyl-1,2,3,4-tetrahydroquinoline and its derivatives.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Scaffold: Application Notes for 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride in Novel Compound Synthesis

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its rigid, fused bicyclic structure provides a three-dimensional framework that can be strategically decorated with functional groups to modulate pharmacological activity. From anti-cancer and anti-inflammatory agents to cardiovascular and neuroprotective drugs, the THQ motif is a testament to nature's efficiency in molecular design.[2] This guide focuses on a specific, readily available precursor, 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride , and its application in the synthesis of novel, high-value compounds for research and drug discovery. The presence of the methyl group at the C4-position introduces a chiral center and can influence the conformational preference and metabolic stability of the resulting derivatives, offering a subtle yet powerful tool for structure-activity relationship (SAR) studies.

This document serves as a detailed guide for researchers, providing not only step-by-step protocols but also the underlying chemical principles and strategic considerations for utilizing this versatile building block.

Core Synthetic Strategies: Functionalization of the Tetrahydroquinoline Nucleus

The reactivity of 4-Methyl-1,2,3,4-tetrahydroquinoline is primarily centered around the nucleophilic secondary amine and the potential for functionalization of the aromatic ring. The hydrochloride salt form necessitates an initial neutralization step to liberate the free amine for subsequent reactions.

Workflow for Precursor Activation

Prior to most synthetic transformations, the hydrochloride salt must be neutralized to the free base. This is a critical first step to ensure the nucleophilicity of the nitrogen atom.

Caption: Workflow for the neutralization of the hydrochloride salt.

Application Protocol 1: N-Alkylation via Reductive Amination

N-alkylation of the tetrahydroquinoline core is a fundamental strategy for introducing diverse side chains, which can profoundly impact biological activity. A robust and versatile method for this transformation is the boronic acid-catalyzed reductive amination of aldehydes.[3] This one-pot procedure combines the reduction of the quinoline (if starting from the aromatic precursor) with the reductive amination of an aldehyde, offering a highly efficient route to N-alkylated products.

Causality of Experimental Choices:

-

Boronic Acid Catalyst: Acts as a bifunctional catalyst, activating the aldehyde carbonyl group as a Lewis acid and facilitating hydride transfer from the Hantzsch ester via hydrogen bonding.[3]

-

Hantzsch Ester: A mild and selective reducing agent, well-suited for the reduction of iminium intermediates.

-

Solvent: Dichloroethane (DCE) is a common choice due to its ability to dissolve the reactants and its suitable boiling point for these reactions.

Detailed Experimental Protocol: Synthesis of N-Benzyl-4-methyl-1,2,3,4-tetrahydroquinoline

-

Preparation of the Free Base: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the free base as an oil.

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the 4-Methyl-1,2,3,4-tetrahydroquinoline free base (0.5 mmol, 1.0 eq), benzaldehyde (0.5 mmol, 1.0 eq), 3,5-dimethylphenylboronic acid (0.125 mmol, 0.25 eq), and Hantzsch ester (1.75 mmol, 3.5 eq) in 1,2-dichloroethane (DCE, 2 mL).

-

Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours under a normal atmosphere.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-4-methyl-1,2,3,4-tetrahydroquinoline.

| Reactant | MW | Equivalents | Amount |

| 4-Methyl-1,2,3,4-tetrahydroquinoline | 147.22 | 1.0 | 73.6 mg |

| Benzaldehyde | 106.12 | 1.0 | 53.1 mg |

| 3,5-Dimethylphenylboronic acid | 149.99 | 0.25 | 37.5 mg |

| Hantzsch Ester | 253.31 | 3.5 | 443.3 mg |

| 1,2-Dichloroethane | - | - | 2.0 mL |

Table 1: Reactant quantities for the N-alkylation reaction.

Application Protocol 2: N-Arylation via Buchwald-Hartwig Amination

The introduction of an aryl group at the nitrogen atom opens up avenues for synthesizing compounds with applications in materials science and as ligands for catalysis, in addition to their potential as pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5]

Causality of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[4][6]

-

Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is required to deprotonate the amine in the catalytic cycle, facilitating the formation of the palladium-amide complex.

-

Solvent: Anhydrous, deoxygenated toluene or dioxane is typically used to prevent catalyst deactivation and side reactions.

Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-methyl-1,2,3,4-tetrahydroquinoline

-

Preparation of the Free Base: Prepare the free base of 4-Methyl-1,2,3,4-tetrahydroquinoline as described in the N-alkylation protocol.

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq). Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

-

Addition of Reagents: Add a solution of 4-bromoanisole (1.0 eq) and the 4-Methyl-1,2,3,4-tetrahydroquinoline free base (1.2 eq) in anhydrous, deoxygenated toluene via syringe.

-

Reaction Conditions: Heat the reaction mixture at 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired N-arylated product.

Caption: General workflow for N-arylation via Buchwald-Hartwig amination.

Further Synthetic Transformations: C-H Functionalization

Direct C-H functionalization represents a modern and atom-economical approach to the synthesis of complex molecules.[7] For N-protected 4-methyl-tetrahydroquinolines, C-H activation can be directed to various positions on the aromatic ring, offering a powerful tool for late-stage diversification.

Conclusion

This compound is a versatile and cost-effective precursor for the synthesis of a diverse range of novel compounds. The protocols and principles outlined in this guide for N-alkylation and N-arylation provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The strategic application of modern synthetic methodologies, such as the Buchwald-Hartwig amination and directed C-H functionalization, will undoubtedly continue to unlock the full potential of this valuable building block in the quest for new therapeutics and functional materials.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of the N-Alkyl Tetrahydroquinoline Scaffold

An In-Depth Guide to the N-Alkylation of 4-Methyl-1,2,3,4-tetrahydroquinoline: Protocols and Mechanistic Insights

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged heterocyclic motif frequently encountered in a wide array of natural products and pharmacologically active compounds.[1][2][3] Substitution at the nitrogen atom (N-alkylation) is a cornerstone of medicinal chemistry, providing a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. For drug development professionals, the N-alkyl group can significantly influence a compound's potency, selectivity, solubility, metabolic stability, and receptor-binding interactions.[4] 4-Methyl-1,2,3,4-tetrahydroquinoline, a readily available secondary amine, serves as a versatile building block for creating diverse libraries of N-substituted derivatives for screening and lead optimization.

This guide provides a detailed exploration of the protocols for the N-alkylation of 4-Methyl-1,2,3,4-tetrahydroquinoline, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind experimental choices. We will cover two primary, field-proven methodologies: classical direct alkylation and the more selective reductive amination.

Part 1: Core Principles & Mechanistic Causality